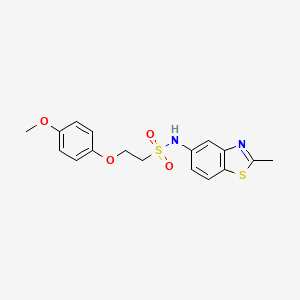

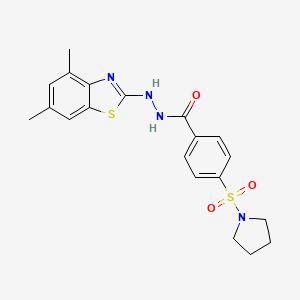

N-Cbz-2-amino-1-butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a white crystalline solid that is soluble in most organic solvents such as ethanol and acetone but insoluble in water . This compound is commonly used in organic synthesis as a protecting group for amines, particularly in peptide synthesis.

Mécanisme D'action

Target of Action

N-Cbz-2-amino-1-butanol, also known as benzyl 1-hydroxybutan-2-ylcarbamate , is primarily used as a protecting group in the synthesis of multifunctional targets . The compound’s primary targets are amino functions, particularly primary amines, which can accommodate two such groups .

Mode of Action

The compound interacts with its targets through a process known as Cbz protection . This involves the conversion of an amino function to a tert-butyl carbamate, also known as a Boc-derivative . The Cbz protection mechanism is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine on the highly reactive chloroformate .

Biochemical Pathways

It is involved in the protection of amino functions, which often occur in the context of peptide synthesis . The compound is also used in the synthesis of butanol via 2-oxoglutarate .

Pharmacokinetics

The compound’s molecular weight is 22327 , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The primary result of this compound’s action is the protection of amino functions, facilitating the synthesis of multifunctional targets . This protection allows for the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s protection mechanism is typically performed under Schotten-Baumann conditions (carbonate base) or with an organic base . The specific environmental conditions required for these reactions can impact the compound’s action.

Analyse Biochimique

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-Cbz-2-amino-1-butanol involves its interaction with various biomolecules. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently limited information available on the effects of varying dosages of this compound in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is hypothesized that it may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Cbz-2-amino-1-butanol can be synthesized through the protection of 2-amino-1-butanol using benzyl chloroformate (Cbz-Cl). The reaction typically involves the nucleophilic attack of the amine group on the carbonyl carbon of the chloroformate, resulting in the formation of the carbamate. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large quantities of benzyl chloroformate and a suitable base, such as sodium carbonate or potassium carbonate, to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-Cbz-2-amino-1-butanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The carbamate group can be reduced to the free amine using catalytic hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation is typically carried out using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H2).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Free amines.

Substitution: Various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

N-Cbz-2-amino-1-butanol is widely used in scientific research for its role as a protecting group in organic synthesis. Its applications include:

Comparaison Avec Des Composés Similaires

N-Cbz-2-amino-1-butanol is similar to other carbamate-protected amines such as N-Boc-2-amino-1-butanol (tert-butoxycarbonyl-protected) and N-Fmoc-2-amino-1-butanol (fluorenylmethyloxycarbonyl-protected). it is unique in its stability under basic conditions and its ability to be deprotected through catalytic hydrogenation, which is not possible with Boc or Fmoc groups .

List of Similar Compounds

- N-Boc-2-amino-1-butanol

- N-Fmoc-2-amino-1-butanol

- N-Alloc-2-amino-1-butanol (allyloxycarbonyl-protected)

This compound stands out due to its specific stability and deprotection characteristics, making it a valuable tool in organic synthesis and research.

Propriétés

IUPAC Name |

benzyl N-(1-hydroxybutan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWYBQRWDXWJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

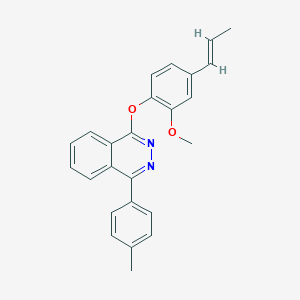

![N-(5-fluoro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793738.png)

![1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2793740.png)

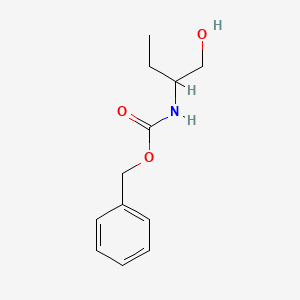

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide](/img/structure/B2793741.png)

![1,7-dimethyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793746.png)

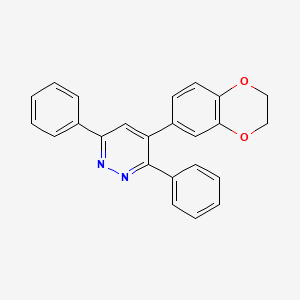

![9-Chloro-5-(3,4-difluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2793748.png)

![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)